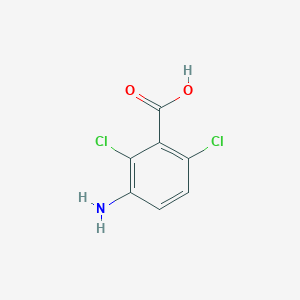

3-Amino-2,6-dichlorobenzoic acid

描述

Overview of Substituted Benzoic Acids in Chemical Research

Substituted benzoic acids are a cornerstone in the development of new molecules with tailored properties. The electronic effects of substituents—whether they are electron-donating or electron-withdrawing—alter the acidity of the carboxylic acid group and the reactivity of the aromatic ring towards electrophilic or nucleophilic attack. For instance, electron-withdrawing groups, such as nitro or halogen groups, increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion. prepchem.com Conversely, electron-donating groups decrease acidity. This predictable modulation of properties makes substituted benzoic acids invaluable as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. Extensive research has been dedicated to understanding and quantifying these substituent effects, leading to the development of predictive models like the Hammett equation, which correlates reaction rates and equilibrium constants for reactions of benzoic acid derivatives. google.com

Significance of Halogenated Amino Benzoic Acids

The introduction of both halogen atoms and an amino group onto a benzoic acid scaffold gives rise to halogenated aminobenzoic acids, a class of compounds with unique and valuable characteristics. Halogen atoms, typically fluorine, chlorine, or bromine, are known to enhance the metabolic stability and membrane permeability of molecules, properties that are highly desirable in drug discovery. sigmaaldrich.com The presence of halogens can also introduce the potential for halogen bonding, a non-covalent interaction that can influence molecular conformation and binding to biological targets. chemicalbook.com

The amino group, on the other hand, provides a site for further chemical modification, allowing for the construction of more complex molecular architectures. It can also participate in hydrogen bonding, which is crucial for molecular recognition processes. The combination of these functional groups in a single molecule creates a versatile platform for the synthesis of a wide range of biologically active compounds and functional materials.

Current Research Landscape Pertaining to 3-Amino-2,6-dichlorobenzoic Acid

Within the broader class of halogenated aminobenzoic acids, this compound is a compound of growing interest. Its specific substitution pattern—an amino group at the 3-position and two chlorine atoms at the 2- and 6-positions—imparts a unique set of steric and electronic properties. While research on this specific isomer is not as extensive as for some other substituted benzoic acids, it is recognized as a valuable intermediate in organic synthesis.

Current research involving this compound and its close structural analogs primarily focuses on its utility as a building block for more complex molecules. For example, related aminodichlorobenzoic acids are used in the synthesis of compounds with potential phytotoxic or pharmaceutical activities. nih.gov The strategic placement of the amino and chloro substituents makes it a key precursor for creating compounds with specific three-dimensional structures, which is critical for their interaction with biological targets. The synthesis of this and similar molecules often involves multi-step processes, including nitration, chlorination, and reduction reactions, starting from simpler benzoic acid derivatives. patsnap.comgoogle.com

The following sections will delve deeper into the specific chemical properties, synthesis, and research applications of this compound, providing a detailed overview of the current state of knowledge for this particular compound.

Chemical Properties of this compound

The distinct arrangement of the amino and dichloro substituents on the benzoic acid ring governs the physicochemical properties of this compound. These properties are crucial for its behavior in chemical reactions and its potential applications.

| Property | Value |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.03 g/mol |

| Appearance | Likely a crystalline solid |

| Melting Point | Not widely reported for this specific isomer, but related dichlorinated aminobenzoic acids have melting points in the range of 190-200°C. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol (B145695), and acetone. |

| pKa | The presence of two electron-withdrawing chlorine atoms is expected to increase the acidity of the carboxylic acid group compared to benzoic acid. |

Note: Some data, like melting point, is inferred from structurally similar compounds due to a lack of specific experimental data for this compound in the public domain.

Synthesis of this compound

The synthesis of this compound is not commonly detailed in readily available literature. However, a plausible synthetic route can be inferred from established methods for preparing structurally related compounds. A common strategy involves the introduction of the substituents onto a commercially available starting material, such as 2,6-dichlorobenzoic acid.

A likely synthetic pathway would proceed as follows:

Nitration: The starting material, 2,6-dichlorobenzoic acid, would undergo nitration to introduce a nitro group onto the aromatic ring. The directing effects of the existing substituents would favor the introduction of the nitro group at the 3-position. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. patsnap.com

Reduction: The resulting 2,6-dichloro-3-nitrobenzoic acid would then be reduced to the corresponding amino compound. This reduction can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. prepchem.com

Spectroscopic Data

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Aromatic Protons: Two doublets in the aromatic region (approximately δ 7.0-8.0 ppm), corresponding to the two protons on the benzene (B151609) ring. The coupling constant would be indicative of their meta relationship.

Amine Protons: A broad singlet corresponding to the two protons of the amino group (NH₂), likely in the range of δ 5.0-6.0 ppm.

Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxyl group (COOH), typically downfield (δ > 10 ppm).

Expected ¹³C NMR Spectral Data:

Signals for the seven carbon atoms of the molecule. The carboxyl carbon would appear significantly downfield (around δ 165-175 ppm). The carbons attached to the chlorine atoms would also show characteristic shifts.

Expected IR Spectral Data:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H bond.

N-H Stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

C=O Stretch: A strong absorption around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.

C-Cl Stretch: Absorptions in the fingerprint region (below 1000 cm⁻¹) corresponding to the carbon-chlorine bonds.

Research Applications and Findings

The primary research application of this compound lies in its role as a chemical intermediate. Its trifunctional nature (carboxylic acid, amino group, and two chlorine atoms) makes it a versatile building block for the synthesis of more complex molecules with potential applications in various fields of chemical and biological research.

Derivatives of aminodichlorobenzoic acids have been investigated for their biological activities. For instance, studies on isomers like 3-amino-2,5-dichlorobenzoic acid have explored their phytotoxic properties, indicating potential use in the development of herbicides. nih.gov The structural motifs present in this compound are also found in compounds with pharmaceutical potential. The aminobenzoic acid scaffold is a common feature in a variety of drugs. mdpi.com

While direct research on the biological or material properties of this compound itself is limited, its value is in enabling the synthesis of a diverse range of target molecules. The specific substitution pattern can be exploited to control the regioselectivity of subsequent reactions, allowing for the precise construction of complex chemical structures.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-amino-2,6-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMCPPLCIXHWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334610 | |

| Record name | 3-amino-2,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50917-29-8 | |

| Record name | 3-Amino-2,6-dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50917-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-2,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 3 Amino 2,6 Dichlorobenzoic Acid

Established Chemical Synthesis Routes

The primary and most established route for the synthesis of 3-Amino-2,6-dichlorobenzoic acid proceeds through a two-step process involving the nitration of a dichlorinated benzoic acid precursor followed by the reduction of the nitro group.

A key starting material for this synthesis is 2,6-dichlorobenzoic acid. The first critical step is the regioselective nitration of this precursor to introduce a nitro group at the 3-position of the benzene (B151609) ring, yielding 2,6-dichloro-3-nitrobenzoic acid. This transformation is typically achieved using a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction conditions are carefully controlled to ensure high selectivity for the desired 3-nitro isomer. patsnap.com

Following the successful nitration, the second step involves the reduction of the nitro group to an amino group. This is a standard transformation in organic synthesis and can be accomplished using various reducing agents. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or reduction with metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Nitration: 2,6-dichlorobenzoic acid is reacted with a nitrating agent (e.g., HNO₃/H₂SO₄) to form 2,6-dichloro-3-nitrobenzoic acid.

Reduction: The resulting 2,6-dichloro-3-nitrobenzoic acid is then subjected to a reduction reaction to convert the nitro group into an amino group, yielding the final product, this compound.

Development of Novel and Efficient Synthetic Protocols

Recent advancements in synthetic methodology have focused on improving the efficiency, selectivity, and environmental footprint of the synthesis of this compound and its intermediates. A notable development is detailed in a Chinese patent, which discloses a highly selective and high-yield synthesis of 2,6-dichloro-3-nitrobenzoic acid. patsnap.com

This protocol emphasizes the careful control of reaction parameters during the nitration of 2,6-dichlorobenzoic acid to achieve a chemical purity of the nitro-intermediate as high as 98.3% and a yield of 94.5%. patsnap.com The use of a pre-configured mixed acid of fuming nitric acid and concentrated sulfuric acid, along with controlled reaction temperatures, contributes to this high efficiency. patsnap.com

The patent further describes the subsequent conversion of the 2,6-dichloro-3-nitrobenzoic acid intermediate into its methyl ester. patsnap.com While the final target of the patent is a different compound, the initial steps provide a robust and optimized method for producing a key precursor to this compound. The reduction of this highly pure intermediate would be expected to proceed cleanly to the desired amino acid.

Regioselective and Stereoselective Synthesis Considerations

The critical challenge in the synthesis of this compound lies in the regioselective introduction of the amino group (or its nitro precursor) at the 3-position of the 2,6-dichlorobenzoic acid framework. The two chlorine atoms at positions 2 and 6 are ortho, para-directing for electrophilic aromatic substitution, but they also sterically hinder the adjacent positions.

The directing effects of the substituents on the benzene ring play a crucial role. The carboxylic acid group is a meta-directing deactivator, while the chlorine atoms are ortho, para-directing deactivators. In the case of 2,6-dichlorobenzoic acid, the positions ortho to the carboxylic acid (positions 2 and 6) are already substituted. The position para to one chlorine and meta to the other (position 4) and the position meta to both chlorine atoms and the carboxylic acid (position 5) are potential sites for substitution. However, the position between the two chlorine atoms (position 3) is also a possibility.

The successful regioselective nitration at the 3-position, as described in the aforementioned patent, demonstrates that under controlled conditions, the electronic and steric factors can be manipulated to favor the formation of the desired 3-nitro isomer. patsnap.com The strong activating effect of the nitro group for subsequent nucleophilic aromatic substitution is also a key consideration in the synthesis of related compounds.

As the final product, this compound, is achiral, stereoselective synthesis considerations are not applicable.

Process Optimization for Industrial and Laboratory Scale Production

The optimization of the synthetic process for this compound is crucial for both industrial and laboratory-scale production to ensure high yields, purity, and cost-effectiveness.

For the nitration step:

A patented method provides specific conditions optimized for high yield and purity. patsnap.com The process involves the controlled addition of 2,6-dichlorobenzoic acid to a mixture of concentrated sulfuric acid and a pre-configured mixed acid of fuming nitric acid and concentrated sulfuric acid. patsnap.com The reaction is carried out under a nitrogen atmosphere, and the temperature is carefully managed. patsnap.com Post-reaction workup involves extraction with a suitable solvent like dichloromethane (B109758) and washing to remove excess acid, followed by concentration to obtain the 2,6-dichloro-3-nitrobenzoic acid intermediate in high purity. patsnap.com

The following table summarizes the reaction conditions described in the patent for the synthesis of the key intermediate, 2,6-dichloro-3-nitrobenzoic acid:

| Parameter | Value |

| Starting Material | 2,6-dichlorobenzoic acid |

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid |

| Reaction Time | 5 hours |

| Reaction Temperature | Room Temperature |

| Purity of Intermediate | 98.3% |

| Yield of Intermediate | 94.5% |

| Data derived from a patented synthesis of a related compound. patsnap.com |

For the reduction step:

Optimization would involve selecting the most efficient and cost-effective reducing agent and reaction conditions. For industrial-scale production, catalytic hydrogenation is often preferred due to the cleaner workup and higher atom economy compared to metal-acid reductions. The choice of catalyst, solvent, hydrogen pressure, and temperature would need to be optimized to ensure complete conversion of the nitro group without affecting the other functional groups in the molecule.

For laboratory-scale synthesis, reduction with tin or iron in hydrochloric acid can be a convenient and effective method. Optimization would focus on the stoichiometry of the reagents, reaction time, and purification of the final product, typically through crystallization.

The development of one-pot procedures, where both nitration and reduction are carried out sequentially in the same reactor without isolation of the intermediate, could offer significant advantages in terms of process efficiency and waste reduction, particularly for large-scale production.

Structural Characterization and Advanced Spectroscopic Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed molecular structure of a compound in solution. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the connectivity and chemical environment of each atom can be established.

For 3-Amino-2,6-dichlorobenzoic acid, one would expect the ¹H NMR spectrum to show distinct signals for the two aromatic protons and the amine (NH₂) protons. The carboxylic acid proton signal may also be observable, though it is often broad and can exchange with deuterated solvents. The ¹³C NMR spectrum would be expected to show seven unique signals corresponding to each carbon atom in the molecule.

However, a thorough search of scientific databases and literature did not yield any published experimental ¹H or ¹³C NMR data specifically for this compound. Therefore, a data table of chemical shifts and coupling constants cannot be provided.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and fingerprint the molecular structure by probing its vibrational modes.

Key vibrational bands expected for this compound would include:

N-H stretching from the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

O-H stretching from the carboxylic acid, which is usually a very broad band from 2500-3300 cm⁻¹.

C=O stretching from the carbonyl of the carboxylic acid, a strong, sharp band typically around 1700 cm⁻¹.

C-N stretching , C-Cl stretching , and various aromatic C-C and C-H bending vibrations in the fingerprint region (below 1600 cm⁻¹).

A search of the National Institute of Standards and Technology (NIST) Chemistry WebBook shows an IR spectrum attributed to "Benzoic acid, 3-amino-2,6-dichloro-". However, the spectrum is associated with CAS Registry Number 133-90-4 nist.govnist.govnist.gov, which is authoritatively assigned to the isomer 3-Amino-2,5-dichlorobenzoic acid by major chemical suppliers and databases sigmaaldrich.comlabsolu.castenutz.eusigmaaldrich.comlgcstandards.com. This discrepancy suggests a likely misidentification in the NIST entry. Due to this conflicting information, the spectrum cannot be definitively assigned to this compound.

No experimental Raman spectroscopy data for this compound was found in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. Aromatic compounds like aminobenzoic acids typically exhibit characteristic absorptions in the UV region. The spectrum is expected to show absorptions corresponding to π → π* transitions of the benzene (B151609) ring and potentially n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. The substitution pattern and the specific functional groups significantly influence the wavelength of maximum absorbance (λmax).

Despite the utility of this technique for characterizing aromatic compounds, no specific experimental UV-Vis absorption spectra or λmax data for this compound could be located in published scientific literature or spectral databases.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. A successful crystallographic analysis of this compound would yield data including its crystal system, space group, and unit cell dimensions.

A comprehensive search of crystallographic databases and the scientific literature found no evidence of a crystal structure determination for this compound. Consequently, no data on its solid-state structure can be presented.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Substitution Reactions of the Aromatic Ring

The benzene (B151609) ring of 3-Amino-2,6-dichlorobenzoic acid is substituted with one strongly activating group (the amino group, -NH₂) and three deactivating groups (two chlorine atoms, -Cl, and a carboxylic acid group, -COOH). This combination leads to complex reactivity in substitution reactions.

Electrophilic Aromatic Substitution: Electrophilic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. nih.gov The outcome is governed by the directing effects and the relative activating/deactivating strength of the existing substituents.

Directing Effects : The -NH₂ group is a powerful activating, ortho-, para-director. The -COOH group is a deactivating, meta-director. The -Cl atoms are deactivating, ortho-, para-directors.

Reactivity : The positions available for substitution are C4 and C5. The potent activating effect of the amino group strongly directs incoming electrophiles to the C4 position (para to the amine). However, this is sterically hindered by the adjacent chlorine atom at C2. The carboxylic acid directs to the C5 position (meta), and the chlorine atoms also direct to the C5 position. Therefore, electrophilic substitution, if successful, would likely yield a mixture of products, with the precise outcome depending on the reaction conditions and the nature of the electrophile. In many cases, the high reactivity of aromatic amines can lead to multiple substitutions and oxidation products, especially under harsh conditions like direct nitration. wikipedia.org To achieve selective substitution, the activating effect of the amino group is often moderated by protecting it, for example, through acetylation to form an amide. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution, the replacement of a substituent (like a halogen) by a nucleophile, typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgopenstax.org

In this compound, the chlorine atoms are the potential leaving groups. The ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid and the second chlorine atom. Conversely, the electron-donating amino group deactivates the ring for this type of reaction. Due to these opposing electronic effects, the chlorine atoms in this compound are generally unreactive towards common nucleophiles under standard conditions. For substitution to occur, very strong basic nucleophiles or specific reaction conditions that proceed through alternative mechanisms (e.g., via diazonium salts) would be necessary. libretexts.org

Reactions Involving the Amine Functional Group

The primary aromatic amine (-NH₂) group is nucleophilic and can undergo several characteristic reactions. wikipedia.org

Acylation: The amino group readily reacts with acylating agents like acid chlorides or acid anhydrides to form amides. libretexts.org This reaction is often used to "protect" the amino group, reducing its activating influence on the aromatic ring and preventing unwanted side reactions during electrophilic substitution. wikipedia.org For instance, reacting this compound with acetic anhydride (B1165640) would yield 3-Acetamido-2,6-dichlorobenzoic acid. This transformation has been reported for isomeric aminodichlorobenzoic acids. chemicalbook.com

Alkylation: Direct alkylation of the amine with alkyl halides is possible but can be difficult to control, often leading to a mixture of mono- and poly-alkylated products, including the formation of quaternary ammonium (B1175870) salts. libretexts.org

Diazotization and Sandmeyer Reactions: A key reaction of primary aromatic amines is diazotization, where the amine reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. nih.govsigmaaldrich.com These diazonium salts are highly valuable synthetic intermediates. The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. This provides a pathway to introduce substituents that are otherwise difficult to incorporate directly onto the aromatic ring.

Table 2: Examples of Sandmeyer Reactions Following Diazotization

| Reagent | Substituent Introduced | Product Class |

|---|---|---|

| CuCl / HCl | -Cl | Chlorobenzene derivative |

| CuBr / HBr | -Br | Bromobenzene derivative |

| CuCN / KCN | -CN | Benzonitrile derivative |

| H₂O, heat | -OH | Phenol derivative |

| KI | -I | Iodobenzene derivative |

| HBF₄, heat | -F | Fluorobenzene derivative |

This table represents general transformations of diazonium salts.

Thermal Degradation Pathways and Kinetics

Information on the specific thermal degradation kinetics of this compound is limited. However, data from the closely related isomer 3-Amino-2,5-dichlorobenzoic acid (Chloramben) provides strong indications of its thermal stability and decomposition products. Chloramben (B1668635) decomposes at its melting point of around 194-201 °C. wikipedia.org When heated to decomposition, it is reported to emit highly toxic fumes containing hydrogen chloride (HCl) and nitrogen oxides (NOₓ). nih.gov Given the identical elemental composition, it is highly probable that this compound exhibits similar behavior, undergoing decomposition upon strong heating to release these hazardous gases. The degradation pathway likely involves the fragmentation of the molecule, with the cleavage of C-Cl, C-N, and C-C bonds and the breakdown of the carboxylic acid group.

Photochemical Transformation Mechanisms

This compound is susceptible to degradation upon exposure to light, a process known as photolysis or photodegradation. Studies on the isomer Chloramben (3-Amino-2,5-dichlorobenzoic acid) show that it readily degrades in water when exposed to sunlight. orst.edu

The mechanism of degradation on a soil surface is primarily an indirect photolysis process. acs.org This involves the photochemical transformation of the compound by reactive oxygen species, such as hydroxy radicals, which can be generated from water in the presence of light. acs.org The rate of degradation is significantly faster on moist soil compared to dry soil, highlighting the role of water in mediating the process. acs.org A primary mechanism for the photodegradation of halogenated aromatic compounds is dehalogenation, which involves the cleavage of the carbon-halogen bond and the loss of chlorine atoms from the aromatic ring. nih.gov Therefore, the photochemical transformation of this compound likely proceeds via pathways involving oxidative attack by radicals and reductive dehalogenation, leading to the formation of various degradation products.

Synthesis and Exploration of Derivatives and Analogues of 3 Amino 2,6 Dichlorobenzoic Acid

Preparation and Characterization of Esters and Amides

The carboxylic acid moiety of 3-amino-2,6-dichlorobenzoic acid is a prime site for derivatization to form esters and amides. These transformations can significantly alter the compound's solubility, lipophilicity, and metabolic stability.

Esterification: The synthesis of esters from this compound can be achieved through several standard methods. One common approach is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For instance, reacting this compound with methanol (B129727) or ethanol (B145695) under reflux with a catalytic amount of sulfuric acid would yield the corresponding methyl or ethyl ester. Another method involves the use of alkyl halides in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This method is particularly useful for introducing more complex alkyl groups.

Amidation: The formation of amides from this compound typically requires the activation of the carboxylic acid group. This can be accomplished by converting the carboxylic acid to a more reactive species, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride can then be reacted with a primary or secondary amine to form the desired amide. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) can be used to facilitate the direct reaction between the carboxylic acid and an amine. For example, the synthesis of N,N-disubstituted amides of the isomeric 2-amino-3,5-dichlorobenzoic acid has been reported, suggesting similar methodologies would be applicable here. nih.gov

Table 1: Representative Ester and Amide Derivatives of this compound

| Derivative Name | Structure | Synthesis Method | Potential Characterization Data |

| Methyl 3-amino-2,6-dichlorobenzoate | Fischer-Speier esterification | Melting Point, ¹H NMR, ¹³C NMR | |

| Ethyl 3-amino-2,6-dichlorobenzoate | Fischer-Speier esterification | Melting Point, ¹H NMR, ¹³C NMR | |

| N-Benzyl-3-amino-2,6-dichlorobenzamide | Acid chloride followed by amination | Melting Point, ¹H NMR, ¹³C NMR, IR | |

| N,N-Diethyl-3-amino-2,6-dichlorobenzamide | Coupling agent (e.g., EDC) | Melting Point, ¹H NMR, ¹³C NMR, IR |

Note: The characterization data in this table is illustrative and would need to be determined experimentally.

Derivatization at the Amino Group: Acylation, Alkylation, and Arylation

Acylation: The amino group can be readily acylated using acid chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-acetyl-3-amino-2,6-dichlorobenzoic acid. This transformation is often used to protect the amino group during subsequent reactions or to modulate biological activity. Research on the isomeric 3-amino-2,5-dichlorobenzoic acid has shown the preparation of its N-acetylated derivative. nih.gov

Alkylation: N-alkylation of the amino group can be achieved by reacting this compound with alkyl halides. This reaction is typically carried out in the presence of a base to deprotonate the amine and facilitate nucleophilic attack. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination, involving the reaction of the amino group with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), offers a more controlled method for mono-alkylation.

Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of the amino group with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method allows for the synthesis of a wide variety of N-aryl derivatives.

Table 2: Representative N-Substituted Derivatives of this compound

| Derivative Name | Structure | Synthesis Method | Potential Characterization Data |

| 3-Acetamido-2,6-dichlorobenzoic acid | Acylation with acetic anhydride | Melting Point, ¹H NMR, ¹³C NMR, IR | |

| 3-(Methylamino)-2,6-dichlorobenzoic acid | Reductive amination with formaldehyde | Melting Point, ¹H NMR, ¹³C NMR | |

| 3-(Phenylamino)-2,6-dichlorobenzoic acid | Buchwald-Hartwig amination | Melting Point, ¹H NMR, ¹³C NMR |

Note: The characterization data in this table is illustrative and would need to be determined experimentally.

Synthesis of Structural Analogues with Modified Halogenation Patterns

The synthesis of structural analogues of this compound with different halogenation patterns on the aromatic ring can provide valuable insights into structure-activity relationships. This can involve replacing the chlorine atoms with other halogens (fluorine, bromine, iodine) or altering their positions on the ring.

The synthesis of these analogues would typically start from a different halogenated benzoic acid precursor. For example, to synthesize 3-amino-2,6-dibromobenzoic acid, one would start from 2,6-dibromobenzoic acid and introduce the amino group at the 3-position, likely through a nitration-reduction sequence. The synthesis of 2-amino-3-chlorobenzoic acid from 2,3-dichlorobenzoic acid via amination has been reported, indicating the feasibility of such transformations. google.com Similarly, fluorinated or iodinated analogues could be prepared from the corresponding dihalogenated benzoic acids. The synthesis of halogenated amino acids is a well-established field, offering various methods for these transformations. nih.gov

Table 3: Representative Halogenated Analogues of 3-Aminobenzoic Acid

| Analogue Name | Structure | Potential Synthetic Precursor |

| 3-Amino-2,6-dibromobenzoic acid | 2,6-Dibromobenzoic acid | |

| 3-Amino-2,6-difluorobenzoic acid | 2,6-Difluorobenzoic acid | |

| 3-Amino-2-chloro-6-fluorobenzoic acid | 2-Chloro-6-fluorobenzoic acid |

Note: The synthetic feasibility and specific reaction conditions would require experimental investigation.

Formation of Salt Forms and Cocrystals

The formation of salts and cocrystals is a common strategy in pharmaceutical sciences to improve the solubility, dissolution rate, and stability of active pharmaceutical ingredients.

Salt Forms: As an amphoteric molecule, this compound can form salts with both acids and bases. Reaction with a strong acid, such as hydrochloric acid, would protonate the amino group to form a hydrochloride salt. Conversely, reaction with a base, such as sodium hydroxide (B78521) or potassium hydroxide, would deprotonate the carboxylic acid to form the corresponding carboxylate salt. numberanalytics.com The solubility of substituted benzoic acids in various salt solutions has been a subject of study, providing a basis for understanding these interactions. uni.edu

Cocrystals: Cocrystallization involves combining this compound with a neutral coformer molecule through non-covalent interactions, such as hydrogen bonding. Potential coformers could include other carboxylic acids, amides, or other molecules with hydrogen bond donor and acceptor sites. The formation of cocrystals can lead to new crystalline forms with altered physical properties. Studies on the cocrystallization of other dichlorobenzoic acids provide a framework for exploring potential coformers and crystallization conditions. chemicalbook.com

Development of Prodrugs and Conjugates

Prodrug and conjugation strategies are employed to enhance drug delivery, improve bioavailability, and target specific tissues or cells.

Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. For this compound, prodrugs could be designed by masking the carboxylic acid or amino group. For instance, esterification of the carboxylic acid can create a more lipophilic prodrug that is hydrolyzed by esterases in the body to release the active acid. The use of amino acids to form ester prodrugs is a well-established strategy to improve water solubility and utilize amino acid transporters for absorption. nih.gov General prodrug strategies aim to improve pharmacokinetic properties by overcoming barriers such as poor membrane permeability. mdpi.com

Conjugates: Conjugation involves linking this compound to another molecule, such as an amino acid, peptide, or sugar, to alter its properties. reactome.org Conjugation with amino acids can occur at either the carboxylic acid or the amino group. pharmacy180.com For example, the carboxylic acid can be coupled with the amino group of an amino acid to form an amide linkage. pharmacy180.com This can enhance water solubility and potentially target the conjugate to cells that express specific amino acid transporters. nih.gov Conjugation of carboxylic acids with molecules like glucose can also be explored. researchgate.net The synthesis of benzoic acid mustard prodrugs, where a glutamic acid moiety masks the active drug, demonstrates a sophisticated conjugation approach. creative-biolabs.com These strategies are part of a broader field of using p-aminobenzoic acid as a building block in drug design. nih.gov

Table 4: Potential Prodrug and Conjugate Strategies

| Strategy | Moiety | Linkage | Potential Advantage |

| Ester Prodrug | Alkyl group (e.g., ethyl) | Ester | Increased lipophilicity |

| Amino Acid Prodrug | Amino acid (e.g., valine) | Ester | Enhanced solubility and transporter-mediated uptake |

| Amino Acid Conjugate | Amino acid (e.g., glycine) | Amide | Improved water solubility and targeted delivery |

| Glucose Conjugate | Glucose | Ester or Amide | Enhanced solubility and potential for targeted uptake |

Note: The effectiveness of these strategies would need to be validated through in vitro and in vivo studies.

Biological Activity and Mechanistic Studies

Investigation of Enzyme Inhibition and Activation Mechanisms

Currently, there is a lack of specific research in the public domain detailing the enzyme inhibition or activation mechanisms of 3-Amino-2,6-dichlorobenzoic acid. However, studies on structurally related aminobenzoic acid derivatives provide some insights into potential areas of activity. For instance, some amino acid derivatives have been investigated as inhibitors of digestive enzymes like α-amylase and pancreatic lipase, suggesting a potential therapeutic strategy for managing metabolic disorders. nih.gov

Derivatives of other chlorinated aminobenzoic acids have also been studied. For example, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has been shown to exhibit cytotoxic effects and induce apoptosis in breast cancer cell lines, potentially through the inhibition of pathways involving PI3K/AKT markers. mdpi.com Furthermore, certain synthetic amino acid derivatives have demonstrated inhibitory effects on enzymes such as alanine (B10760859) racemase and D-Ala-D-Ala ligase, which are crucial for bacterial cell wall synthesis. nih.gov

It is important to note that these findings relate to similar but distinct molecules. Dedicated enzymatic studies on this compound are required to determine its specific inhibitory or activation profile.

Mechanisms of Interaction with Biological Receptors

Studies on Phytotoxic Action Mechanisms

While direct studies on the phytotoxic action of this compound are limited, research on the closely related isomer, 3-amino-2,5-dichlorobenzoic acid, has demonstrated significant phytotoxic activity. nih.gov A study investigating derivatives of both 2-amino-3,5-dichloro- and 3-amino-2,5-dichlorobenzoic acids revealed that the parent acid, 3-amino-2,5-dichlorobenzoic acid, exhibits marked generic phytotoxic activity in both pre- and post-emergence tests on various weeds. nih.gov

The mechanism of phytotoxicity for these types of compounds often involves the disruption of essential plant processes. However, the specific molecular targets and pathways affected by this compound have not been elucidated.

Table 1: Phytotoxic Activity of a Related Compound

| Compound | Activity | Test Type | Note |

|---|---|---|---|

| 3-amino-2,5-dichlorobenzoic acid | Marked generic phytotoxicity | Pre- and Post-emergence | This is a structural isomer of this compound. nih.gov |

Cellular Uptake and Transport Mechanisms

The specific cellular uptake and transport mechanisms for this compound have not been experimentally determined. The uptake of small molecules by cells can occur through various mechanisms, including passive diffusion and carrier-mediated transport. umich.edufrontiersin.org For amino acid derivatives, transport can sometimes be facilitated by amino acid or peptide transporters. umich.edu Given the structure of this compound, containing both an amino and a carboxylic acid group, it is plausible that it could interact with such transporters. However, without empirical data, this remains speculative.

Exploration of Antimicrobial or Antifungal Action Mechanisms

There is no specific information in the reviewed literature regarding the antimicrobial or antifungal action mechanisms of this compound. However, research on other aminobenzoic acid derivatives has shown promise in this area. For instance, 2-aminobenzoic acid derivatives have demonstrated antifungal and antibiofilm activities against Candida albicans. mdpi.com The proposed mechanisms for these related compounds include the disruption of hyphal growth and adhesion. mdpi.com

Additionally, 2-amino-3-chlorobenzoic acid produced by Streptomyces sp. has exhibited antibacterial properties. mdpi.com These findings in related compounds suggest that the chlorinated aminobenzoic acid scaffold may be a promising starting point for the development of new antimicrobial agents, but specific studies on the 3-Amino-2,6-dichloro isomer are needed.

Metabolic Pathways and Biotransformation in Biological Systems

Metabolism in Plant Systems and Conjugation Processes

While direct metabolic studies on 3-Amino-2,6-dichlorobenzoic acid in plants are not extensively documented, research on its close isomer, 3-amino-2,5-dichlorobenzoic acid (Chloramben), provides significant insights into the likely metabolic pathways. In plants, the primary mechanism for detoxifying xenobiotics like chloramben (B1668635) involves conjugation, a process that increases the water solubility of the compound and facilitates its sequestration or transport.

Two major conjugation products have been identified in plants treated with chloramben: a glucose ester and an N-glucoside conjugate. epa.gov The formation of the glucose ester occurs at the carboxylic acid group of the molecule, while the N-glucoside is formed at the amino group. epa.gov These conjugation reactions are critical for detoxifying the herbicide, and the balance between the formation of these metabolites can influence the plant's tolerance to the compound. epa.gov It is highly probable that this compound undergoes similar conjugation processes in plant tissues, forming corresponding glucose conjugates to mitigate its phytotoxicity.

| Metabolite | Type of Conjugate | Site of Conjugation | Significance |

| Glucose Ester of 3-Amino-2,5-dichlorobenzoic acid | Sugar Conjugate | Carboxylic acid group | Detoxification, increased water solubility |

| N-glucoside of 3-Amino-2,5-dichlorobenzoic acid | Sugar Conjugate | Amino group | Detoxification, reduced phytotoxicity |

Microbial Biotransformation and Detoxification Pathways

Microorganisms play a crucial role in the environmental degradation of chlorinated aromatic compounds. The microbial biotransformation of 2,6-dichlorobenzoic acid (2,6-DCBA), the non-aminated parent compound of this compound, has been studied in detail. The bacterium Aminobacter sp. MSH1 is capable of utilizing 2,6-dichlorobenzamide (B151250) (BAM) as a source of carbon and energy by first converting it to 2,6-DCBA. researchgate.netresearchgate.net This initial step is mediated by an amidase enzyme. researchgate.net

The subsequent degradation of 2,6-DCBA in Aminobacter sp. MSH1 is encoded by genes on a catabolic plasmid. researchgate.netresearchgate.net The proposed pathway involves the hydroxylation of the aromatic ring, a common strategy in the aerobic degradation of aromatic compounds. While the complete pathway for the mineralization of 2,6-DCBA is still under investigation, it is evident that microbial populations can initiate the breakdown of this chlorinated benzoic acid. The degradation of other chlorobenzoic acids often proceeds through the formation of chlorocatechols, which are then subject to ring cleavage. nih.gov It is plausible that microbial communities in soil and water could employ similar enzymatic machinery to transform this compound, likely initiating the process with deamination or hydroxylation reactions.

Metabolic Fate in Animal Models (Focus on Pathways)

The metabolic fate of 2,6-dichlorinated benzoic acid derivatives has been investigated in animal models, providing a framework for understanding the potential biotransformation of this compound in mammals. Studies on rats and dogs administered with 2,6-dichlorobenzonitrile (B3417380) and 2,6-dichlorothiobenzamide have shown that these compounds are extensively metabolized, with 2,6-dichlorobenzoic acid being a key metabolite. nih.gov

The primary metabolic pathways for 2,6-dichlorobenzoic acid in these animal models involve hydroxylation of the aromatic ring, leading to the formation of hydroxylated derivatives. nih.gov These phenolic metabolites are then subject to conjugation reactions, primarily with glucuronic acid, to form glucuronide conjugates. nih.gov This two-phase metabolic process, involving initial oxidation (Phase I) followed by conjugation (Phase II), is a classic detoxification pathway in animals for rendering xenobiotics more water-soluble and readily excretable in urine and feces. nih.gov Therefore, it is anticipated that this compound, when introduced into an animal system, would likely undergo hydroxylation and subsequent conjugation with glucuronic acid or other endogenous molecules.

Identification and Characterization of Key Metabolites

Based on studies of closely related compounds, several key metabolites of this compound can be predicted across different biological systems.

In plant systems , the primary metabolites are expected to be conjugates formed with sugars. Specifically, a glucose ester at the carboxylic acid functional group and an N-glucoside at the amino group are likely to be the major transformation products, analogous to the metabolism of chloramben. epa.gov

In microbial environments , a key intermediate in the degradation of the parent compound, 2,6-dichlorobenzoic acid, has been putatively identified as 3-hydroxy-2,6-dichlorobenzoate. researchgate.net This suggests that hydroxylated forms of this compound are probable microbial metabolites.

In animal models , the metabolism of the 2,6-dichlorobenzoic acid core structure leads to the formation of several metabolites. These include hydroxylated derivatives such as 2,6-dichloro-3-hydroxybenzoic acid and 2,6-dichloro-4-hydroxybenzoic acid. nih.gov These phenolic metabolites are further processed into their corresponding glucuronide conjugates. nih.gov Therefore, hydroxylated and conjugated forms of this compound are the expected key metabolites in animals.

| Biological System | Predicted Key Metabolites | Precursor/Related Compound Studied |

| Plants | Glucose ester, N-glucoside | 3-amino-2,5-dichlorobenzoic acid (Chloramben) epa.gov |

| Microbes | 3-hydroxy-2,6-dichlorobenzoate | 2,6-dichlorobenzoic acid researchgate.net |

| Animals | Hydroxylated derivatives (e.g., 3-hydroxy-, 4-hydroxy-), Glucuronide conjugates | 2,6-dichlorobenzonitrile, 2,6-dichlorothiobenzamide nih.gov |

Enzymatic Biotransformation Mechanisms

The biotransformation of this compound and its analogs is mediated by specific classes of enzymes in different organisms.

In microbial systems , the initial steps of degradation are often catalyzed by oxygenases. The degradation of 2,6-dichlorobenzoic acid in Aminobacter sp. MSH1 is thought to be initiated by a Rieske mono- or dioxygenase, which is responsible for the hydroxylation of the aromatic ring. researchgate.net The degradation of other chlorobenzoic acids also frequently involves dioxygenases that catalyze the formation of catechol or protocatechuate derivatives, which are then substrates for ring-cleavage enzymes. nih.gov

In plant systems , the conjugation reactions are catalyzed by specific transferase enzymes. The formation of glucose esters is mediated by UDP-glucose:xenobiotic glucosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the carboxylic acid group of the xenobiotic. Similarly, the formation of N-glucosides is also catalyzed by UGTs.

In animal models , the metabolic pathways are driven by two main groups of enzymes. The initial hydroxylation of the aromatic ring is characteristic of Phase I metabolism and is primarily catalyzed by cytochrome P450 monooxygenases, a diverse family of enzymes found in the liver and other tissues. nih.gov The subsequent conjugation of the hydroxylated metabolites with glucuronic acid is a Phase II reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

| Enzyme Class | Biological System | Metabolic Reaction | Substrate/Product |

| Rieske Mono/Dioxygenase | Microbes | Hydroxylation | 2,6-dichlorobenzoic acid → 3-hydroxy-2,6-dichlorobenzoate researchgate.net |

| UDP-glucosyltransferases (UGTs) | Plants | Glucosylation | This compound → Glucose ester/N-glucoside |

| Cytochrome P450 Monooxygenases | Animals | Hydroxylation | 2,6-dichlorobenzoic acid → Hydroxylated derivatives nih.gov |

| UDP-glucuronosyltransferases (UGTs) | Animals | Glucuronidation | Hydroxylated metabolites → Glucuronide conjugates nih.gov |

Environmental Fate and Biogeochemical Degradation Pathways

Microbial Degradation in Soil and Aquatic Environments

The microbial breakdown of chlorinated aromatic compounds is a key process in their environmental detoxification. Bacteria and fungi have evolved diverse enzymatic systems to metabolize these xenobiotics, often using them as a source of carbon and energy.

While direct bacterial degradation pathways for 3-Amino-2,6-dichlorobenzoic acid are not extensively documented, studies on its close structural analog, 2,6-dichlorobenzoic acid (2,6-DCBA), offer significant insights. The bacterium Aminobacter sp. MSH1 is capable of utilizing the groundwater micropollutant 2,6-dichlorobenzamide (B151250) (BAM) by first converting it to 2,6-DCBA. epa.govnih.govresearchgate.net The subsequent degradation of 2,6-DCBA in this strain is encoded by genes on a catabolic plasmid, pBAM2. epa.govresearchgate.net A key initial step in the breakdown of the aromatic ring is the conversion of 2,6-DCBA to 3-hydroxy-2,6-dichlorobenzoate, a reaction catalyzed by a putative mono-oxygenase. epa.govresearchgate.net

The degradation of other chlorobenzoic acids often proceeds through the formation of chlorocatechols, which are then subject to ring cleavage via either ortho- or meta-cleavage pathways. frontiersin.org For instance, bacteria have been shown to degrade 3-chlorobenzoate (B1228886) and 4-chlorobenzoate. researchgate.net The degradation of chloroanilines, which also possess an amino group, typically follows a modified ortho-cleavage pathway. frontiersin.org It is plausible that the bacterial degradation of this compound would involve initial enzymatic attacks such as hydroxylation or deamination to facilitate the cleavage of the aromatic ring. The degradation of amino acid-containing compounds by some bacteria, like Sphingosinicella microcystinivorans strain B-9, has been observed to proceed via the hydrolysis of amide and ester bonds. nih.govnih.gov

| Bacterial Strain | Substrate | Key Degradation Step/Pathway | Intermediate(s) |

| Aminobacter sp. MSH1 | 2,6-Dichlorobenzamide (BAM) / 2,6-Dichlorobenzoic acid (2,6-DCBA) | Amidase activity followed by mono-oxygenation. epa.govresearchgate.net | 2,6-Dichlorobenzoic acid, 3-Hydroxy-2,6-dichlorobenzoate. epa.govresearchgate.net |

| P. acidovorans CA50 | 2-Chloroaniline | Modified ortho-cleavage pathway. frontiersin.org | Not specified |

| Brevundimonas diminuta INMI KS-7 | 3-Chloroaniline, 4-Chloroaniline | Ortho-cleavage pathway. frontiersin.org | 4-Chloropyrocatechol, 3-Chloromuconic acid, Maleylacetic acid, 3-Ketoadipic acid. frontiersin.org |

Ligninolytic fungi are known for their ability to degrade a wide range of recalcitrant organic pollutants due to their non-specific extracellular enzymatic systems. Several white-rot fungal strains, including Irpex lacteus, Pycnoporus cinnabarinus, and Dichomitus squalens, have demonstrated the ability to efficiently degrade various mono-, di-, and trichlorinated benzoic acids. researchgate.net The degradation process often involves the formation of methoxy (B1213986) and hydroxy derivatives, as well as reduced forms of the original acids, suggesting multiple degradation mechanisms are at play. researchgate.net

The fungus Hormoconis resinae can transform benzaldehyde, a related aromatic compound, through both oxidative pathways to benzoic acid and reductive pathways to benzyl (B1604629) alcohol. pensoft.net Furthermore, some fungi, such as Cunninghamella elegans, are capable of reducing fluorinated benzoic acids to their corresponding benzyl alcohols. tandfonline.com This reductive capability is a notable aspect of fungal metabolism of halogenated benzoic acids. tandfonline.com The initial step in the fungal degradation of many aromatic compounds is often an oxidation reaction catalyzed by enzymes like cytochrome P450 monooxygenases. mdpi.com

| Fungal Species | Substrate(s) | Observed Transformation(s) |

| Irpex lacteus, Pycnoporus cinnabarinus, Dichomitus squalens | Chlorobenzoic acids | Degradation with formation of methoxy and hydroxy derivatives, and reduced forms. researchgate.net |

| Hormoconis resinae | Benzaldehyde | Oxidation to benzoic acid and reduction to benzyl alcohol. pensoft.net |

| Cunninghamella elegans | Fluorinated benzoic acids | Reduction to corresponding benzyl alcohols. tandfonline.com |

Abiotic Environmental Degradation Processes

In addition to microbial activities, abiotic processes can contribute to the transformation of this compound in the environment.

Photodegradation is a significant abiotic process for the breakdown of many organic compounds in the aquatic environment and on soil surfaces. epa.gov While specific data for this compound is not available, its close isomer, 3-amino-2,5-dichlorobenzoic acid (chloramben), readily degrades in water when exposed to sunlight. orst.edu The phytotoxicity of aqueous solutions of chloramben (B1668635) is completely lost after two days of sunlight exposure, indicating rapid photodegradation. epa.gov On dry soil, the loss of phytotoxicity is somewhat slower. epa.gov This suggests that this compound is also likely susceptible to photodegradation under environmental conditions.

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The stability of compounds towards hydrolysis can significantly influence their environmental persistence. For some related compounds, such as sodium chloramben, there is an indication of resistance to hydrolysis based on the retention of phytotoxicity in dark aqueous solutions. epa.gov In contrast, other aminobenzoic acid derivatives, particularly those with ester linkages, can undergo hydrolysis. researchgate.net The hydrolytic fate of this compound itself has not been extensively studied, and therefore its stability towards hydrolysis under various environmental pH conditions remains to be determined.

Degradation Product Identification and Pathways

Identifying the degradation products is crucial for understanding the complete environmental fate of a compound and assessing the potential impact of its transformation products. Based on the degradation pathways of analogous compounds, several potential degradation products of this compound can be hypothesized.

Bacterial degradation, following the pathway observed for 2,6-DCBA, would likely involve an initial hydroxylation of the aromatic ring. researchgate.net Fungal degradation could lead to the formation of hydroxylated and methoxylated derivatives, as well as reduced forms of the parent compound. researchgate.net Abiotic photodegradation may also lead to the formation of various transformation products through dehalogenation, deamination, or oxidation of the aromatic ring.

Table of Potential Degradation Products of this compound (Hypothetical)

| Degradation Process | Potential Product(s) | Basis of Hypothesis |

|---|---|---|

| Bacterial Degradation | Hydroxylated derivatives (e.g., 3-Amino-4-hydroxy-2,6-dichlorobenzoic acid) | Analogy with the degradation of 2,6-DCBA by Aminobacter sp. MSH1. researchgate.net |

| Fungal Degradation | Methoxy and hydroxy derivatives, reduced forms (e.g., 3-Amino-2,6-dichlorobenzyl alcohol) | Observed degradation products of chlorobenzoic acids by ligninolytic fungi. researchgate.net |

Mineralization Studies in Environmental Matrices

Comprehensive searches of available scientific literature did not yield specific studies on the mineralization of this compound in environmental matrices such as soil or water. While research exists on the degradation of related compounds, including other isomers of aminodichlorobenzoic acid and chlorobenzoic acids, direct data on the complete breakdown of this compound to inorganic substances like carbon dioxide, water, and mineral salts is not presently available.

General principles of microbial degradation suggest that the structure of this compound, with its amino and chloro substituents on the benzene (B151609) ring, would influence its susceptibility to microbial attack. The position of these functional groups can significantly affect the enzymatic pathways required for the cleavage of the aromatic ring and subsequent mineralization. For instance, studies on other chlorinated aromatic compounds have shown that the number and location of chlorine atoms are critical factors determining their persistence and the potential for microbial degradation. However, without specific studies on this compound, any discussion on its mineralization would be speculative.

Environmental Transport and Persistence Research

There is a notable lack of specific research on the environmental transport and persistence of this compound. Consequently, there are no available data to populate tables regarding its behavior in various environmental compartments.

The environmental transport of a chemical is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow), which indicates its tendency to sorb to organic matter in soil and sediment. The persistence of a compound is determined by its resistance to degradation processes, including biodegradation, photodegradation, and chemical hydrolysis.

While information exists for related compounds, this information cannot be directly extrapolated to this compound due to the significant impact of isomer-specific properties on environmental fate. For example, research on the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile) and its metabolite 2,6-dichlorobenzamide (BAM) indicates that sorption can be significant in topsoils and clayey sediments, affecting their mobility. nih.gov However, the presence and position of the amino group in this compound would alter its chemical properties and, therefore, its environmental behavior in ways that cannot be predicted without direct experimental data.

Similarly, photodegradation has been studied for other related compounds. For instance, the herbicide dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) is known to degrade under UV light. researchgate.net The photocatalytic degradation of chloramben (3-amino-2,5-dichlorobenzoic acid) has also been investigated. researchgate.net However, the specific impact of sunlight on the persistence of this compound in aquatic or terrestrial environments has not been documented.

Advanced Analytical Methodologies for Research

Development and Validation of Chromatographic Methods (HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental to the analysis of 3-Amino-2,6-dichlorobenzoic acid.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a common and effective method for the analysis of benzoic acid derivatives. While a specific method for this compound is not extensively detailed in the literature, methods for analogous compounds provide a clear framework. For instance, the analysis of structurally similar compounds like 2,4,6-Trifluoro benzoic acid has been developed and validated using a Zorbax SB-Aq column with a gradient mixture of a buffered aqueous solution (e.g., 0.1% triethylamine) and an organic phase (e.g., acetonitrile/methanol (B129727)/water mixture). ekb.eg Detection is typically performed using a UV detector. ekb.egsielc.com

Method validation is a critical step to ensure data reliability and is performed according to international guidelines. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The production of results that are directly proportional to the concentration of the analyte in a given range.

Precision: The closeness of agreement between a series of measurements, expressed as the relative standard deviation (RSD).

Accuracy: The closeness of the test results to the true value, often determined through recovery studies.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Gas Chromatography (GC): The analysis of polar compounds like amino acids by GC is challenging due to their low volatility and tendency to decompose at high temperatures. thermofisher.comsigmaaldrich.com Therefore, derivatization is a mandatory step to analyze this compound by GC. This process converts the polar amino (-NH2) and carboxylic acid (-COOH) functional groups into less polar, more volatile, and thermally stable derivatives. sigmaaldrich.com

Common derivatization techniques include:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility. thermofisher.com

Acylation/Esterification: Alkyl chloroformate reagents, such as ethyl chloroformate or isobutyl chloroformate, can be used in a one-step process to derivatize both the amino and carboxylic acid groups in an aqueous medium. nih.gov Fluorinated anhydrides (e.g., pentafluoropropionic anhydride) and alcohols (e.g., heptafluorobutanol) can also be used to create highly sensitive derivatives for detection by electron capture or mass spectrometry. nih.gov

Following derivatization, the analyte can be separated on a non-polar or medium-polarity capillary column (e.g., a 5% phenyl methylpolysiloxane column) and detected by a Flame Ionization Detector (FID) or a mass spectrometer. thermofisher.com

Mass Spectrometry (MS) Applications for Identification and Quantification

Mass spectrometry is an indispensable tool for the structural confirmation and quantification of this compound. When coupled with a chromatographic inlet, it provides high selectivity and sensitivity.

Identification and Fragmentation: In mass spectrometry, molecules are ionized and then fragmented. The resulting mass-to-charge (m/z) ratios of the fragments create a unique pattern, or mass spectrum, that acts as a chemical fingerprint. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu A primary fragmentation for deprotonated benzoic acids in negative ion mode is the characteristic loss of carbon dioxide (CO2, 44 Da). nih.gov For aromatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org

For this compound, the expected fragmentation in negative ion mode would prominently feature the loss of CO2 from the deprotonated molecule [M-H]⁻. In positive ion mode (electron ionization), fragmentation would likely involve cleavage of the C-C bond adjacent to the carbonyl group and losses related to the amino and chloro substituents. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, which greatly aids in confident identification. nih.gov

Coupled Techniques (LC-MS, GC-MS) for Complex Sample Analysis

The coupling of liquid or gas chromatography with mass spectrometry provides powerful analytical systems for analyzing complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly LC with tandem mass spectrometry (MS/MS), is a highly sensitive and selective technique for analyzing compounds like this compound in environmental and biological samples. An analytical method developed for its structural analog, 2,6-dichlorobenzoic acid (DCBA), in groundwater demonstrates the typical workflow. nih.gov This involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components, followed by LC-MS/MS analysis. nih.govresearchgate.net Electrospray ionization (ESI) is a common ionization technique for such compounds, typically operated in negative mode for acidic molecules. nih.govresearchgate.net

The MS/MS detection, using Multiple Reaction Monitoring (MRM), enhances selectivity by monitoring a specific fragmentation transition from a precursor ion to a product ion, minimizing matrix interference and improving quantification limits. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of this compound, provided that proper derivatization is performed. nih.gov A method for analyzing the related metabolite 3,5-dichlorobenzoic acid in monkey plasma involved liquid-liquid extraction, methylation with diazomethane (B1218177) to convert the carboxylic acid to a methyl ester, and subsequent GC-MS analysis. nih.gov The use of stable-isotope labeled internal standards is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response. nih.govnih.gov The combination of chromatographic retention time and the unique mass spectrum provides a very high degree of certainty in identification and quantification. frontiersin.org

Sample Preparation and Extraction Techniques from Biological and Environmental Matrices

Effective sample preparation is crucial to isolate this compound from complex matrices like soil, water, and plasma, and to concentrate it to detectable levels.

Environmental Matrices: For water samples, Solid-Phase Extraction (SPE) is the most widely used technique. raykolgroup.com It involves passing the water sample through a cartridge containing a solid sorbent that retains the analyte. nih.gov For acidic compounds, sorbents can be chosen to exploit various interactions. For example, a method for 2,6-dichlorobenzoic acid in groundwater used an Oasis MAX cartridge, which allows for retention based on both reversed-phase and anion-exchange mechanisms. nih.govresearchgate.net After loading the sample, the cartridge is washed to remove interferences, and the analyte is then eluted with a small volume of an appropriate solvent. nih.gov This procedure not only cleans up the sample but also achieves significant concentration factors. For soil and sediment, an initial solvent extraction (e.g., accelerated solvent extraction) is required to transfer the analyte into a liquid phase before SPE cleanup. raykolgroup.com

Biological Matrices: In biological fluids such as plasma or urine, high protein content can interfere with analysis. Therefore, an initial protein precipitation step, often using a solvent like acetonitrile, is common. nih.gov Following centrifugation, the supernatant can be further purified. Liquid-Liquid Extraction (LLE) is another common technique, where the analyte is partitioned from the aqueous biological fluid into an immiscible organic solvent based on its solubility and the pH of the aqueous phase. nih.gov For more targeted cleanup, SPE can also be employed, using procedures similar to those for environmental samples but optimized for the specific biological matrix. nih.gov

Spectrophotometric and Electrochemical Methods for Detection

Besides chromatography, spectrophotometric and electrochemical methods offer alternative or complementary approaches for detection.

Spectrophotometric Methods: UV-Visible spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. Aromatic compounds like this compound exhibit strong UV absorbance due to their conjugated π-electron systems. Related compounds like 4-aminobenzoic acid show absorption maxima around 266-288 nm, depending on the solvent. sielc.comnih.gov The exact absorption maxima for this compound would be influenced by the positions of the chloro and amino substituents and the pH of the solution, which affects the protonation state of the amino and carboxyl groups. researchgate.net While less selective than chromatographic methods, spectrophotometry can be used for quantification in simple matrices or after a selective extraction step. nih.gov Methods can also be based on derivatization reactions that produce a colored charge-transfer complex with a unique absorption maximum. sphinxsai.com

Electrochemical Methods: Electrochemical sensors provide a sensitive, rapid, and low-cost alternative for detection. These methods measure the change in electrical current or potential resulting from the oxidation or reduction of the analyte at an electrode surface. analog.com The electrochemical behavior of benzoic acid and its derivatives has been studied using techniques like cyclic voltammetry. acs.org The presence of the amino group and the aromatic ring in this compound makes it electroactive.

The sensitivity and selectivity of electrochemical detection can be significantly enhanced by modifying the electrode surface. For example, glassy carbon electrodes have been modified with composite films of multi-walled carbon nanotubes and polymers like poly(4-aminobenzoic acid) to create highly sensitive sensors. nih.gov Such modifications can facilitate the preconcentration of the analyte onto the electrode surface and catalyze the electrochemical reaction, leading to lower detection limits. nih.govnih.gov

Applications As a Precursor in Organic Synthesis and Material Science

Role as an Intermediate in the Synthesis of Pharmaceuticals

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry. The non-amino analogue, 2,6-Dichlorobenzoic acid (2,6-DCBA), is a notable intermediate in pharmaceutical manufacturing, serving as a crucial precursor for various molecules. nordmann.global Its derivatives have been synthesized and evaluated for antimicrobial and disinfectant activities. researchgate.net

Different isomers of aminodichlorobenzoic acid have found direct application as pharmaceutical intermediates. For instance, 2-Amino-3,6-dichlorobenzoic acid is utilized in chemical research and as a pharmaceutical intermediate. thermofisher.combiosynth.com Likewise, 3-Amino-2,5-dichlorobenzoic acid is noted for its application in solution-phase peptide synthesis, a cornerstone of drug discovery. sigmaaldrich.comsigmaaldrich.com Research into another isomer, 6-Amino-2,3-dichlorobenzoic acid, is also exploring its potential as a pharmaceutical intermediate for drug development.

Although direct studies detailing the use of 3-Amino-2,6-dichlorobenzoic acid in pharmaceutical synthesis are not widely documented, its structural similarity to these active isomers suggests its potential as a valuable intermediate. The presence of the amino and carboxylic acid groups allows for the formation of amides, esters, and other derivatives, which are common transformations in the synthesis of bioactive compounds.

Utilization in the Preparation of Agrochemicals

Chlorinated benzoic acids and their amino derivatives have a long history in the agricultural sector, primarily as herbicides. A prominent example is the isomer 3-Amino-2,5-dichlorobenzoic acid, widely known by its common name Chloramben (B1668635), which is a potent herbicidal agent. sigmaaldrich.comgoogle.com Extensive research has been conducted on the phytotoxic properties of various aminodichlorobenzoic acid derivatives. A 1978 study prepared multiple derivatives of 2-amino-3,5-dichloro- and 3-amino-2,5-dichlorobenzoic acids and confirmed the significant herbicidal activity of the parent acids in both pre- and post-emergence tests. nih.gov

The precursor molecule, 2,6-dichlorobenzoic acid, is a known environmental transformation product of the herbicide dichlobenil (B1670455). nih.gov Furthermore, a U.S. patent describes the use of 2-amino-3,6-dichlorobenzoic acid as a raw material for synthesizing Dicamba (B1670444), another important herbicide, though it notes the high cost of this specific starting material for industrial production. google.com The herbicidal mechanism of some benzoic acid-type herbicides involves mimicking the plant hormone auxin. mdpi.com Research has also shown that certain amino acids can act as herbicides, inhibiting parasitic weeds. frontiersin.org

Given the established herbicidal activity within this class of compounds, it is highly probable that this compound and its derivatives could also exhibit phytotoxic properties, making it a candidate for development in the agrochemical industry.

Synthetic Building Block for Dyes and Pigments

Aminobenzoic acid derivatives are important intermediates in the synthesis of colorants. The amino group can be diazotized and coupled with other aromatic compounds to form a wide array of azo dyes. The specific substitution pattern on the benzene (B151609) ring influences the final color and properties of the dye.

Several isomers of this compound are used in this industry. For example, 2-Amino-3,6-dichlorobenzoic acid is explicitly used in the manufacture of dyes. biosynth.com Similarly, 6-Amino-2,3-dichlorobenzoic acid is employed in the production of dyes and pigments. Furthermore, 2-Amino-3,5-dichlorobenzoic acid serves as a precursor for quinazolone, which is a component in the synthesis of certain dyes and pharmaceuticals. biosynth.com The fundamental process involves the conversion of cyclic organic chemicals into more complex dye and pigment structures.

While direct examples of this compound being used as a dye precursor are not prevalent in the literature, its core structure is well-suited for this application. The presence of the reactive amino group makes it a viable candidate for creating novel dye molecules, with the dichloro-substitution pattern expected to impact the resulting color's hue and fastness properties.

Formation of Coordination Polymers and Metal-Organic Frameworks

In the field of material science, molecules containing multiple coordination sites are highly sought after as ligands for constructing coordination polymers and metal-organic frameworks (MOFs). This compound is an excellent candidate for such a ligand, as it possesses both a carboxylate group (O-donor) and an amino group (N-donor) that can bind to metal ions.

The use of aminobenzoic acid derivatives and their isomers in the synthesis of these advanced materials is well-established. nih.gov

Amine-functionalized MOFs have been synthesized for applications in CO2 capture and catalysis. rsc.orgrsc.org

Amino acids have been used to construct chiral coordination polymers and robust, functional MOFs. researchgate.nethhu.de

3,5-Dichlorobenzoic acid has been used as a ligand to create bimetallic coordination polymers with interesting luminescent properties. acs.org

A coordination polymer based on 3-amino-4-hydroxybenzoate has been synthesized and studied for its magnetic and photoluminescent properties. mdpi.com